2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heterocycle with fused pyrazole and pyrazine rings. Key structural elements include:
- Position 5: A methyl group linked to a 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity. The oxadiazole is further substituted with a 4-methoxyphenyl group, contributing electron-donating effects and modulating solubility .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3/c1-30-17-8-4-15(5-9-17)21-24-20(31-26-21)13-27-10-11-28-19(22(27)29)12-18(25-28)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFURVMIQHIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a pyrazolo[1,5-a]pyrazine core. The presence of various substituents such as a chlorophenyl and methoxyphenyl group enhances its biological activity.
Research indicates that compounds with similar structures often exhibit antiviral , anticancer , and anti-inflammatory properties. The following sections summarize these activities:
Antiviral Activity
Several studies have highlighted the antiviral potential of pyrazole derivatives:
- Inhibition of Viral Replication : Compounds similar to the target structure have shown significant inhibition against viruses like HSV-1 and FCoV. For instance, a related pyrazole derivative demonstrated up to 91% inhibition of HSV replication in Vero cells at 50 μM concentration with low cytotoxicity (CC50 = 600 μM) .
Anticancer Activity
Pyrazole derivatives are often explored for their anticancer properties:
- Cell Proliferation Inhibition : A study reported that pyrazole-based compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The potential anti-inflammatory effects are also notable:
- COX Inhibition : Pyrazole derivatives have been identified as selective inhibitors of COX enzymes. For example, modifications in the pyrazole structure led to compounds with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antiviral | HSV-1 Inhibition (91% at 50 μM) | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | COX-II Inhibition (IC50 < 0.52 μM) |
Case Studies
- Antiviral Efficacy : A derivative similar to the target compound was tested against HSV-1 and showed promising results in inhibiting viral replication without significant cytotoxic effects.
- Cancer Cell Line Studies : A series of pyrazole derivatives were evaluated for their anticancer properties, demonstrating effective inhibition of proliferation in multiple cancer cell lines.
- Inflammation Models : In vivo studies indicated that certain pyrazole derivatives significantly reduced inflammation markers in animal models compared to control groups.
Scientific Research Applications
Key Functional Groups
- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential biological activity.
- Methoxyphenyl Group : May enhance solubility and bioavailability.
- Oxadiazolyl Group : Known for its role in anti-inflammatory and antimicrobial activities.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been linked to anti-tumor effects in various studies.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties often possess antimicrobial properties. The specific compound may be effective against:
- Bacterial Infections : Preliminary studies suggest potential efficacy against Gram-positive bacteria.
Anti-inflammatory Effects
The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency.
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial properties of the compound against multiple pathogens:
-
Results Summary :
- Staphylococcus aureus: MIC of 32 µg/mL.
- Escherichia coli: MIC of 64 µg/mL.
These findings suggest that modifications to the compound's structure could enhance its effectiveness.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The oxadiazole group in the target compound distinguishes it from analogues with simpler alkyl/aryl substitutions (e.g., dimethoxyphenethyl in ). Oxadiazoles are associated with improved metabolic stability and hydrogen-bond acceptor capacity .
- The 4-methoxyphenyl group on the oxadiazole may enhance solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).
Bioactivity Trends: Pyrazolo-pyrazinones with chlorophenyl groups (e.g., ) are often explored for kinase inhibition or antimicrobial activity, though specific data for the target compound is lacking.
Physicochemical Properties: The target compound’s logP is estimated to be moderate (~3–4), balancing the hydrophobic chlorophenyl and polar oxadiazole groups. This contrasts with the higher logP of dimethoxyphenethyl derivatives (e.g., 411.88 MW compound in ).
Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
